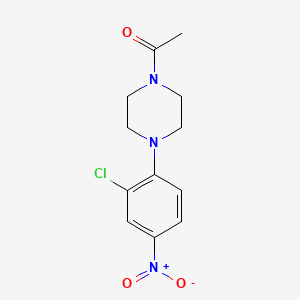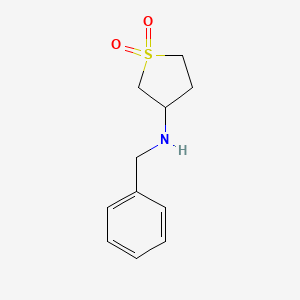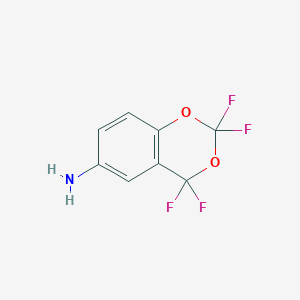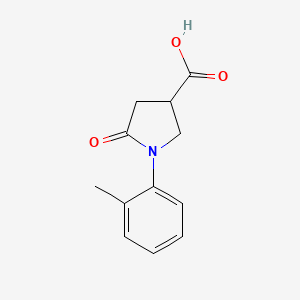
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Biochemistry
Application Summary
This compound has been explored as a potential urease inhibitor, which is significant in the treatment of diseases caused by urease-producing bacteria.
Methods of Application
Researchers synthesized a set of thiourea hybrids containing the 1-(2-Methylphenyl)-5-oxopyrrolidine moiety and evaluated their in-vitro enzyme inhibitory activity against jack bean urease (JBU).
Results
The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, indicating potent anti-urease activity .
Pharmacology
Application Summary
In pharmacology, derivatives of this compound have been investigated for their antileishmanial and antimalarial activities.
Methods of Application
Hydrazine-coupled pyrazoles were synthesized, and their structures were confirmed using various analytical techniques. The compounds were then tested against Leishmania aethiopica and Plasmodium berghei.
Results
One of the compounds showed superior antipromastigote activity with an IC50 of 0.018, which was significantly more active than standard drugs .
Organic Chemistry
Application Summary
The compound’s derivatives are utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.
Methods of Application
The compound is used in palladium-catalyzed cross-coupling reactions with organoboranes under basic conditions.
Results
This method is instrumental in producing conjugated systems of alkenes, styrenes, or biaryl compounds .
Analytical Chemistry
Application Summary
In analytical chemistry, the compound’s derivatives are used for spectrophotometric determination of various substances.
Methods of Application
The compound serves as a reagent in colorimetric assays, where its interaction with the analyte produces a measurable change in absorbance.
Results
The method demonstrates high precision and accuracy for the assay of pharmaceutical substances .
Medicinal Chemistry
Application Summary
The compound is a precursor in the synthesis of small molecule inhibitors targeting cancer pathways.
Methods of Application
Derivatives of the compound are synthesized and subjected to molecular docking studies to assess their efficacy as inhibitors.
Results
The inhibitors show promise in reducing tumor progressions and combating cancer .
Environmental Science
Application Summary
Derivatives of this compound are being studied for their antimicrobial properties to enhance food safety and quality.
Methods of Application
The compound is incorporated into formulations that are tested against foodborne pathogens and spoilage microorganisms.
Results
The antimicrobial properties of these derivatives contribute to the development of natural, safe, and sustainable food preservation methods .
This analysis showcases the versatility of “1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” and its derivatives in various scientific applications, reflecting its potential in advancing research and development in multiple disciplines.
Organophosphorus Chemistry
Application Summary
This compound is used in the synthesis of tertiary phosphines, which are crucial in transition metal catalysis and organocatalysis.
Methods of Application
The synthesis involves the interaction of Grignard reagents with corresponding chlorophosphines, leading to a variety of tertiary phosphines.
Results
The process has been optimized for the synthesis of new phosphines with varied structures and properties, enhancing their application in catalysis .
Antileishmanial and Antimalarial Pharmacology
Application Summary
Derivatives of this compound have shown promising results in the treatment of leishmaniasis and malaria.
Methods of Application
Hydrazine-coupled pyrazoles were synthesized and tested against Leishmania aethiopica and Plasmodium berghei.
Results
One derivative exhibited superior antipromastigote activity with an IC50 of 0.018, outperforming standard drugs. Additionally, other derivatives showed significant inhibition effects against Plasmodium berghei with up to 90.4% suppression .
Heterocyclic Chemistry
Application Summary
The compound is involved in the creation of 1,2,4-oxadiazole derivatives, which have potential anti-inflammatory and analgesic properties.
Methods of Application
The synthesis of 1,2,4-oxadiazoles involves the reaction of benzaldehyde with malonic acid, followed by interaction with amidoxime.
Results
The resulting 3,5-disubstituted 1,2,4-oxadiazole derivatives exhibit promising pharmacological activities .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVJEVNUIDHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387778 | |
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
56617-44-8 | |
| Record name | 1-(2-Methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56617-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



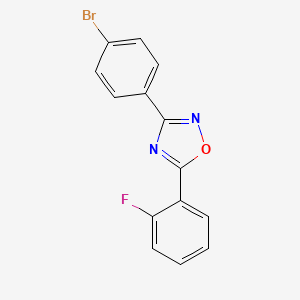
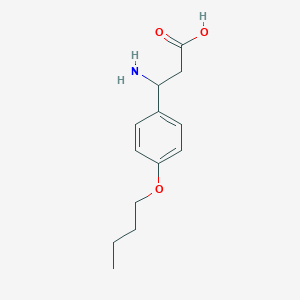
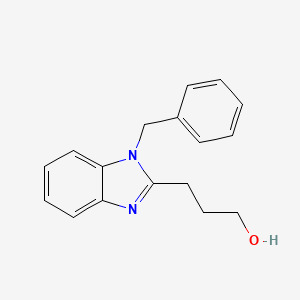
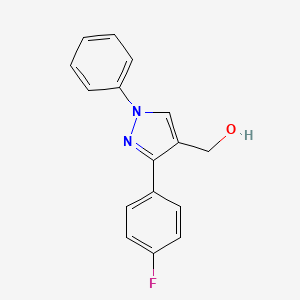
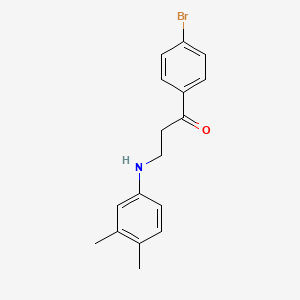

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
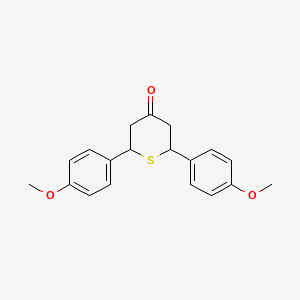
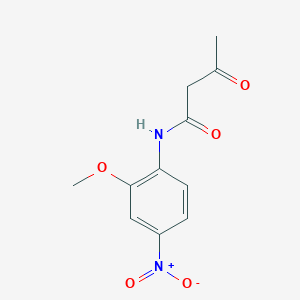
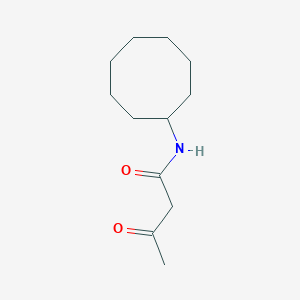
![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
